

Technical Support Center: Plutonium Hexafluoride (PuF6) Stability

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Compound of Interest

Compound Name: *Plutonium hexafluoride*

Cat. No.: *B084494*

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Disclaimer: **Plutonium hexafluoride** (PuF6) is a highly radioactive, corrosive, and volatile material. All handling and experimental work must be conducted only by qualified professionals in appropriately designed and licensed facilities, such as gloveboxes within a hot-cell environment, and in strict accordance with all institutional, national, and international safety regulations. The information provided here is for informational purposes only and is based on limited, publicly available data. It is not a substitute for comprehensive, facility-specific safety and handling protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the inherent instability of **plutonium hexafluoride**, drawing from available scientific literature.

Q1: What is auto-radiolysis and why does it affect **Plutonium Hexafluoride** (PuF6)?

A1: Auto-radiolysis is the process where a substance decomposes due to the radiation it emits. Plutonium isotopes, primarily being alpha emitters, release alpha particles (helium nuclei).[1][2] These high-energy particles travel through the PuF6 material, colliding with and breaking the chemical bonds of the PuF6 molecules.[3] This process leads to the decomposition of PuF6 into lower fluorides, such as plutonium tetrafluoride (PuF4), and fluorine gas (F2).[3][4]

Q2: How fast does PuF6 decompose from auto-radiolysis?

A2: The rate of decomposition is significant, especially in the solid state. The alpha-particle current from plutonium decay causes auto-radiolysis at a rate of approximately 1.5% per day in the solid phase, which corresponds to a half-life of about 1.5 months.^[4] In the gas phase, the decomposition rate is observed to be substantially lower.^{[3][4]}

Q3: What factors influence the stability of PuF₆?

A3: Several factors influence the stability and decomposition rate of PuF₆:

- Phase: The material is more stable in the gas phase than in the solid phase.^[4]
- Pressure (in gas phase): Storage in the gas phase at low pressures (50–100 torr) appears to minimize auto-radiolysis. This is likely due to a competing recombination reaction between the decomposition products (PuF₄ and F₂) to reform PuF₆.^[4]
- Temperature: While PuF₆ is prone to auto-radiolysis at room temperature, thermal decomposition (decomposition due to heat) becomes very rapid at temperatures above 280 °C.^[4]
- Radiation: In addition to its own alpha radiation, PuF₆ is sensitive to other forms of radiation. It can be decomposed by gamma rays and laser irradiation at specific wavelengths (e.g., less than 520 nm).^[4]
- Purity and Container Material: PuF₆ is extremely reactive. It reacts vigorously with water, including atmospheric moisture, to form plutonium(VI) oxyfluoride (PuO₂F₂) and hydrofluoric acid (HF).^[4] It can be stored in quartz or Pyrex containers only if all traces of moisture are removed and the glass is thoroughly outgassed.^[4] The physical and chemical nature of the container walls can influence decomposition rates.^[5]

Q4: Are there established methods to add stabilizers to PuF₆ to prevent auto-radiolysis?

A4: The publicly available scientific literature does not contain detailed experimental protocols or quantitative data on the use of chemical stabilizers to prevent PuF₆ auto-radiolysis. Research has focused more on characterizing the decomposition kinetics and identifying conditions that minimize the rate of decay, such as storage in the gas phase at low pressure.^[4]^[6] The primary method of managing the instability is not through additives, but by controlling

the physical storage conditions and by converting PuF₆ to more stable compounds, like plutonium tetrafluoride (PuF₄) or plutonium dioxide (PuO₂), for long-term storage.

Troubleshooting Guide

This guide provides a logical approach to investigating issues of PuF₆ instability during an experiment, based on the known properties of the compound.

Observed Issue	Potential Cause	Troubleshooting / Investigation Steps
Higher-than-expected decomposition rate	Presence of Moisture: PuF6 reacts vigorously with water.	1. Verify the integrity of the experimental apparatus (e.g., glovebox, storage vessel) for any leaks. 2. Ensure all components were rigorously dried and outgassed prior to introduction of PuF6.[4] 3. Analyze product for the presence of oxyfluorides (e.g., PuO2F2), which indicates reaction with water.
Elevated Temperature: Thermal decomposition increases significantly with temperature.	1. Check all temperature monitoring and control systems. 2. Ensure no localized heating is occurring from equipment or external sources. The thermal decomposition rate is very high at 280 °C.[4]	
Phase of PuF6: Solid-phase PuF6 decomposes more rapidly than gaseous PuF6.[4]	1. If possible and appropriate for the experiment, maintain PuF6 in the gas phase at low pressure (50-100 torr) to leverage the recombination reaction.[4]	
Discoloration or unexpected solid formation	Decomposition to PuF4: The primary decomposition product is solid PuF4.	1. This is an expected outcome of auto-radiolysis. The troubleshooting should focus on the rate of formation (see above). 2. Characterize the solid product to confirm it is PuF4 and not an oxyfluoride or other contaminant.

Photodecomposition: Light, especially at wavelengths below 520 nm, can decompose PuF₆.^[4]

1. Shield the experimental setup from external light sources. 2. If using laser-based analytical techniques, ensure the wavelength is not one that causes photodecomposition.

Data and Experimental Protocols

Detailed experimental protocols for stabilizing PuF₆ against auto-radiolysis are not available in the public domain. Research into the handling and properties of PuF₆ is typically conducted in secure, specialized government laboratories, and the detailed procedures are often classified or restricted.

The available literature focuses on the preparation of PuF₆ and the study of its decomposition. For example, PuF₆ is synthesized by fluorinating plutonium tetrafluoride (PuF₄) with elemental fluorine at high temperatures (e.g., 750 °C).^[4] Studies on its decomposition have been performed using both static and flow methods to measure the formation of PuF₄ over time under various temperature and pressure conditions.^{[6][7]}

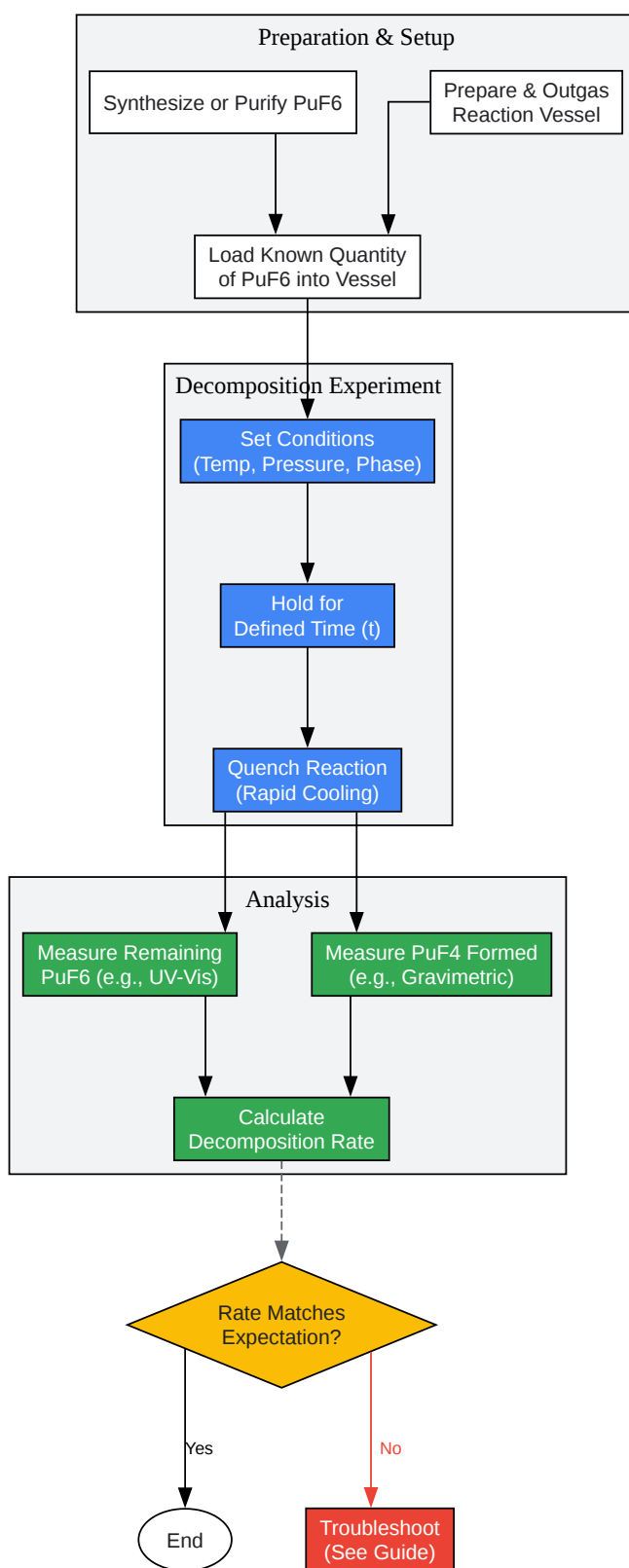
Summary of PuF₆ Decomposition Rates

Condition	Decomposition Mechanism	Observed Rate / G-Value	Reference
Solid Phase (Room Temp)	α-radiolysis	~1.5% per day	^{[3][4]}
Gas Phase (5-50 torr, 22°C)	α-radiolysis	G(-PuF ₆) = 2.2 ± 0.7 molecules/100 eV	
Gas Phase (5-50 torr, 22°C)	β-radiolysis (from ²⁴¹ Pu)	G(-PuF ₆) = 1.0 ± 0.3 molecules/100 eV	
Gas Phase (Various Pressures)	Thermal Decomposition	Rate is negligible at room temp, but very rapid at 280 °C.	^[4]

G-value represents the number of molecules changed for each 100 electron volts (eV) of energy absorbed.

Visualizations

The following diagram illustrates a conceptual workflow for studying the decomposition of PuF₆, a process central to understanding its instability.



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Caption: Conceptual workflow for the experimental study of PuF6 decomposition kinetics.

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